3-(2,5-Dichlorophenoxy)azetidine

Dihydroorotase Inhibition Pyrimidine Biosynthesis Mouse Ehrlich Ascites

Generic azetidine analogs fail to reproduce the specific target engagement profiles required for dihydroorotase, 12-LOX, and 5-LOX research. This compound delivers assay-validated performance as a benchmark tool: · Dihydroorotase negative control: weak IC50 of 1,000,000 nM provides a reproducible low-signal baseline for HTS. · 12-LOX tool: moderate activity at 30 μM enables partial-inhibition pathway studies orthogonal to potent inhibitors like ML355. · 5-LOX translocation inhibitor: dissects subcellular localization events in RBL-2H3 cells. · Absence of cytotoxicity in 2008 cells ensures clean cell-based target validation without confounding cell death.

Molecular Formula C9H9Cl2NO
Molecular Weight 218.077
CAS No. 1236862-29-5
Cat. No. B595897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-Dichlorophenoxy)azetidine
CAS1236862-29-5
Synonyms3-(2,5-Dichlorophenoxy)azetidine
Molecular FormulaC9H9Cl2NO
Molecular Weight218.077
Structural Identifiers
SMILESC1C(CN1)OC2=C(C=CC(=C2)Cl)Cl
InChIInChI=1S/C9H9Cl2NO/c10-6-1-2-8(11)9(3-6)13-7-4-12-5-7/h1-3,7,12H,4-5H2
InChIKeyGZYSYZVWBGMCCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,5-Dichlorophenoxy)azetidine: A Research-Grade Azetidine Scaffold for Lipoxygenase and Dihydroorotase Assay Development


3-(2,5-Dichlorophenoxy)azetidine (CAS 1236862-29-5) is a small-molecule chemical probe belonging to the phenoxy-azetidine class of heterocyclic compounds [1]. It is characterized by a four-membered azetidine ring substituted with a 2,5-dichlorophenoxy moiety, giving it a molecular weight of 218.08 g/mol and the molecular formula C₉H₉Cl₂NO . This compound has been documented in primary bioactivity databases and patents as a tool for studying enzyme inhibition, specifically targeting dihydroorotase, platelet 12-lipoxygenase, and 5-lipoxygenase translocation [1][2]. It is supplied exclusively for research and further manufacturing purposes and is not intended for direct human or animal therapeutic use .

Why Sourcing 3-(2,5-Dichlorophenoxy)azetidine Requires Specification Beyond Generic Azetidine or Dichlorophenoxy Scaffolds


Generic substitution of 3-(2,5-Dichlorophenoxy)azetidine with other azetidine or dichlorophenoxy analogs is not scientifically valid for reproducing published findings. The precise 2,5-dichloro substitution pattern on the phenoxy ring, combined with the unsubstituted azetidine nitrogen, creates a distinct molecular recognition profile [1]. Even minor positional isomerism—such as using the 2,4-dichloro [2] or 2,6-dichloro regioisomers—has been shown in patent literature and synthesis reports to alter biological target engagement, particularly for voltage-gated sodium channels and kinase selectivity profiles [2]. Furthermore, the compound's observed activities against dihydroorotase, 12-lipoxygenase, and 5-lipoxygenase translocation are documented at specific assay concentrations and are not generalizable to other phenoxy-azetidines, which are more commonly optimized for sphingosine-1-phosphate (S1P) receptor modulation or PDE9 inhibition . The quantitative evidence below details where this specific compound provides reproducible, assay-defined data points for research use.

3-(2,5-Dichlorophenoxy)azetidine: A Quantitative Evidence Guide for Enzyme Inhibition and Cellular Profiling


Dihydroorotase Inhibition: A Comparative Analysis with Known Inhibitors in a Mouse Ascites Model

In a direct head-to-head comparison within a defined assay, 3-(2,5-Dichlorophenoxy)azetidine exhibited weak inhibition of the dihydroorotase enzyme, a key regulator in pyrimidine biosynthesis. The compound's IC50 of 1,000,000 nM (1 mM) in a mouse Ehrlich ascites model starkly contrasts with a structurally distinct potent inhibitor, 5-aminoorotic acid (5-AOA), which achieved an IC50 of 9,870 nM (9.87 μM) against the human CAD dihydroorotase domain [1][2]. This 100-fold difference in potency establishes a clear, assay-defined baseline for this compound's activity, underscoring its utility as a low-activity comparator or negative control in target-based screening cascades [1].

Dihydroorotase Inhibition Pyrimidine Biosynthesis Mouse Ehrlich Ascites

12-Lipoxygenase (12-LOX) Inhibition: Establishing a Selectivity Profile Against a Potent and Selective Inhibitor

This compound's inhibitory effect on platelet 12-lipoxygenase (12-LOX) has been quantitatively assessed at a fixed concentration of 30 μM in vitro . When benchmarked against the well-characterized, potent, and selective 12-LOX inhibitor ML355, a clear differentiation in potency is established. ML355 exhibits an IC50 of 0.34 μM (340 nM) [1]. While a direct IC50 for 3-(2,5-Dichlorophenoxy)azetidine on 12-LOX is not reported, the fact that its activity is evaluated at a high concentration (30 μM) suggests its potency is likely in the micromolar or higher range, contrasting with the sub-micromolar potency of ML355. This class-level inference positions 3-(2,5-Dichlorophenoxy)azetidine as a moderate-activity probe for 12-LOX, useful for studies where the high potency and selectivity of ML355 are not required or where a tool compound with a different chemotype is needed for target validation [1].

12-Lipoxygenase Platelet Activation Inflammation

5-Lipoxygenase (5-LOX) Translocation Inhibition: A Functional Cellular Assay Comparison

In a functional cellular assay, 3-(2,5-Dichlorophenoxy)azetidine was tested for its ability to inhibit 5-lipoxygenase (5-LOX) translocation in rat RBL-2H3 cells [1]. While the exact IC50 value for this compound in this assay is not publicly available, it is informative to compare its target engagement profile to that of WHI-P97, a JAK-3 inhibitor known to block 5-LOX translocation. WHI-P97 inhibits this process by >90% at low micromolar concentrations . The documentation of 3-(2,5-Dichlorophenoxy)azetidine's activity in this specific translocation assay distinguishes it from direct 5-LOX enzyme inhibitors, such as acetyl-11-keto-beta-boswellic acid (AKBA), which has an IC50 of 1.5 μM for inhibiting 5-LO product formation in rat neutrophils [2]. This evidence supports the use of 3-(2,5-Dichlorophenoxy)azetidine as a probe for studying the cellular localization and activation dynamics of 5-LOX, a mechanism distinct from direct catalytic inhibition.

5-Lipoxygenase Leukotriene Synthesis Inflammation

Cytotoxicity Profile in Human Tumor Cell Lines: A Differentiating Factor from Broad-Spectrum Cytotoxic Agents

A key differentiating characteristic of 3-(2,5-Dichlorophenoxy)azetidine is its documented lack of direct cytotoxicity in a panel of human tumor cell lines. Specifically, when tested against ovarian adenocarcinoma-derived 2008 cells, no direct cytotoxicity was detected . This contrasts with the broad cytotoxic activity observed for many other small-molecule kinase or enzyme inhibitors, such as the dihydroorotase inhibitor TDHO, which exhibits an IC50 of 32 μM for cytotoxicity against human CCRF-CEM leukemia cells [1]. This absence of general cytotoxicity at relevant assay concentrations suggests that the compound's observed enzyme inhibitory activities (e.g., on 12-LOX or 5-LOX translocation) are not simply a result of a non-specific toxic insult to the cell, thereby strengthening the case for its use as a target-specific probe in cellular models.

Cytotoxicity Selectivity Cancer Cell Lines

Optimized Research Applications for 3-(2,5-Dichlorophenoxy)azetidine in Assay Development and Target Validation


Negative Control for Dihydroorotase Inhibitor Screening

Given its weak IC50 of 1,000,000 nM for dihydroorotase inhibition [1], this compound is ideally suited as a negative control or low-potency benchmark in high-throughput screening (HTS) campaigns designed to identify more potent inhibitors of this pyrimidine biosynthesis enzyme. Its documented activity provides a reproducible, low-signal baseline against which the efficacy of novel compounds can be quantitatively compared.

Probe for 12-Lipoxygenase Biology with a Moderate Potency Chemotype

In contrast to potent and selective 12-LOX inhibitors like ML355 (IC50 = 0.34 μM) [2], 3-(2,5-Dichlorophenoxy)azetidine offers a tool compound with moderate, high-concentration activity (assessed at 30 μM) . This property makes it valuable for investigating 12-LOX signaling pathways where partial inhibition is desirable, or for use in orthogonal assays to confirm target engagement results obtained with more potent inhibitors.

Investigating the Cellular Dynamics of 5-Lipoxygenase Translocation

The compound's documented activity as a 5-lipoxygenase translocation inhibitor in rat RBL-2H3 cells [3] positions it as a specialized tool for studying the subcellular localization and activation of 5-LOX. This application is distinct from measuring leukotriene production and can be used to dissect the early signaling events that lead to inflammation.

Target Validation in Cell-Based Assays Requiring Low Cytotoxicity

The absence of direct cytotoxicity in human ovarian adenocarcinoma 2008 cells makes this compound a superior choice for cell-based target validation studies. Researchers can treat cells with 3-(2,5-Dichlorophenoxy)azetidine and observe downstream signaling effects (e.g., related to 12-LOX or 5-LOX pathways) with a reduced risk of confounding results from cell death, a common pitfall with many other small-molecule enzyme inhibitors.

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